![molecular formula C9H12N2O2 B1329874 4-Ethoxybenzhydrazide CAS No. 58586-81-5](/img/structure/B1329874.png)
4-Ethoxybenzhydrazide
Overview
Description
4-Ethoxybenzhydrazide is an organic compound with the molecular formula C9H12N2O2 . It is approximately planar .
Molecular Structure Analysis
The molecular structure of 4-Ethoxybenzhydrazide consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for 4-Ethoxybenzhydrazide isInChI=1S/C9H12N2O2/c1-2-13-8-5-3-7 (4-6-8)9 (12)11-10/h3-6H,2,10H2,1H3, (H,11,12)
.
Scientific Research Applications
Catalyst Design
In the field of catalysis, 4-Ethoxybenzhydrazide can be used to design and synthesize new catalysts. These catalysts can be tailored to facilitate specific chemical reactions, increasing their efficiency and selectivity, which is crucial for industrial processes.
Each of these applications demonstrates the versatility and importance of 4-Ethoxybenzhydrazide in scientific research. Its ability to contribute to advancements across multiple fields highlights its value as a chemical reagent. The compound’s properties, such as its melting point of 126-127°C and density of 1.386 g/cm³ , further support its varied use in research and industry. If you require more detailed information or have specific questions about these applications, feel free to ask!
Safety and Hazards
properties
IUPAC Name |
4-ethoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTILZBQLOSDNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207302 | |
Record name | 4-Ethoxybenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybenzhydrazide | |
CAS RN |
58586-81-5 | |
Record name | 4-Ethoxybenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058586815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethoxybenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the planar structure and hydrogen bonding in 4-Ethoxybenzohydrazide?
A1: [] The abstract highlights that 4-Ethoxybenzohydrazide (C₉H₁₂N₂O₂) exhibits an approximately planar structure. This planarity, combined with the presence of multiple hydrogen bond interactions involving the carbonyl oxygen atom, contributes to the molecule's ability to form sheets and a three-dimensional network in the solid state. These structural features are crucial for understanding the compound's physical properties and potential applications.
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